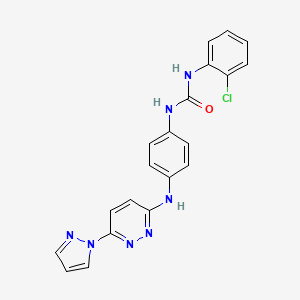

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN7O/c21-16-4-1-2-5-17(16)25-20(29)24-15-8-6-14(7-9-15)23-18-10-11-19(27-26-18)28-13-3-12-22-28/h1-13H,(H,23,26)(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCNHHQDWFFMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{17ClN_6O with a molecular weight of approximately 364.83 g/mol. The structure features a urea linkage, a pyrazole moiety, and a pyridazine ring, which are known to impart various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The selectivity index for some derivatives has been reported as high as 353.8, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly in targeting differentiated thyroid carcinoma and medullary thyroid carcinoma. Pyrazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazole-based compounds. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that the compound might possess broad-spectrum antimicrobial activity.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The urea and pyrazole groups may interact with enzyme active sites, inhibiting key processes involved in inflammation and cancer progression.

- Receptor Modulation : Potential interaction with various receptors (e.g., COX enzymes) could lead to altered signaling pathways that mitigate inflammatory responses or tumor growth.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives are widely explored in medicinal chemistry due to their modular synthesis and tunable pharmacophores. Below is a detailed comparison of the target compound with three analogs (Table 1), followed by an analysis of substituent effects.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea (Target) | 1013836-05-9 | C₂₀H₁₆ClN₇O | 405.84 | 2-chlorophenyl, pyridazine-pyrazole |

| 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (Analog 1) | 1013835-70-5 | C₂₁H₁₉N₇O₂ | 401.40 | 3-methoxyphenyl, pyridazine-pyrazole |

| 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea (Analog 2) | 1396862-84-2 | C₂₃H₂₄ClN₇O₂ | 490.00* | 2-chlorophenyl (on pyridazine), 2-methoxyphenyl, piperidine spacer |

| 1-(4-Trifluoromethoxyphenyl)-3-(2-chlorobenzoyl)urea (Analog 3) | Not provided | C₁₅H₁₀ClF₃N₂O₃ | 378.70* | Trifluoromethoxyphenyl, 2-chlorobenzoyl (non-pyridazine core) |

*Calculated based on molecular formula; exact values may vary.

Key Observations

In contrast, 3-methoxyphenyl (Analog 1) and 2-methoxyphenyl (Analog 2) groups are electron-donating, which may improve solubility in polar solvents . The trifluoromethoxyphenyl group in Analog 3 adds strong electronegativity and metabolic stability, a feature absent in the target compound .

Structural Flexibility and Binding: Analog 2 incorporates a piperidine spacer, which may increase conformational flexibility and improve binding to deep hydrophobic pockets in proteins compared to the rigid pyridazine-pyrazole scaffold of the target .

Molecular Weight and Drug-Likeness: The target compound (405.84 g/mol) and Analog 1 (401.40 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol).

Pharmacological Implications :

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea (-NH-C=O-NH-) connectivity and aromatic substitution patterns (e.g., pyridazine C3-amino linkage).

- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~436.09 g/mol) to verify molecular ion peaks and rule out impurities ().

- X-ray Crystallography : Use SHELX () for single-crystal analysis to resolve ambiguities in regiochemistry (e.g., pyridazine vs. pyridinyl isomers).

Advanced Consideration : Pair solid-state NMR with crystallography to assess polymorphic forms () and hydrogen-bonding networks affecting solubility.

How can researchers resolve contradictions in biological activity data across different assay conditions?

Advanced Research Question

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, if activity varies in kinase assays, test against recombinant vs. native proteins.

- Solubility Adjustments : Use DMSO stock solutions standardized to ≤0.1% v/v in aqueous buffers to avoid aggregation artifacts.

- Metabolite Interference : Employ LC-MS/MS () to detect degradation products (e.g., urea cleavage to aniline derivatives) that may confound results.

What strategies are recommended for studying structure-activity relationships (SAR) of this urea derivative?

Advanced Research Question

- Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine () or pyrazole substituted with methyl/trifluoromethyl groups ().

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize targets like kinases or GPCRs ().

- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with 2-fluorophenyl or 2-methylphenyl to assess halogen-bonding contributions ().

How can polymorphism and salt forms impact the compound’s pharmaceutical profile, and how are they characterized?

Advanced Research Question

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) and analyze via PXRD ().

- Salt Formation : Test hydrochloride or trifluoroacetate salts () to enhance solubility. Characterize salts using DSC/TGA to assess thermal stability.

- Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using USP Apparatus II.

What computational methods are suitable for predicting the compound’s target interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., VEGFR2) using AMBER or GROMACS, with force fields like CHARMM36.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon pyridazine-to-pyridine substitution ().

- ADMET Prediction : Use SwissADME to estimate logP, CYP450 inhibition, and blood-brain barrier penetration.

How should researchers address discrepancies in crystallographic data refinement?

Basic Research Question

- SHELX Workflow : Employ SHELXL () for iterative refinement, using restraints for disordered regions (e.g., pyrazole ring).

- Validation Tools : Check for R-factor convergence (<5% difference) and validate geometry with CCDC’s Mogul.

- Advanced Consideration : For twinned crystals, use TWINABS to deconvolute overlapping reflections.

What methodologies are recommended for stability testing under physiological conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-PDA ().

- Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photostability.

- Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for polymorphic transitions ().

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Basic Research Question

- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., coupling reagent equivalents, solvent polarity).

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings ().

- In Situ Monitoring : Employ ReactIR to track intermediate formation and minimize side reactions.

What advanced techniques are used to study metabolite identification and pharmacokinetics?

Advanced Research Question

- Metabolite Profiling : Use hepatocyte incubations with LC-HRMS (Exact Mass: 343.1087 in ) to identify phase I/II metabolites.

- Microsomal Stability : Assess t₁/₂ in human liver microsomes with NADPH cofactor.

- Toxicogenomics : Apply RNA-seq to identify off-target gene expression changes in treated cell lines.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.